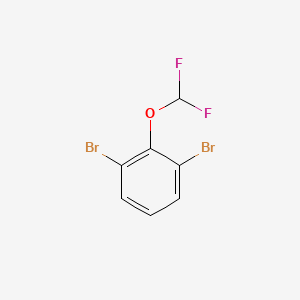

1,3-Dibromo-2-(difluoromethoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2O/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMNXLMNERFLAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182728-50-2 | |

| Record name | 1,3-dibromo-2-(difluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dibromo-2-(difluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds and building blocks is a critical determinant of success. The intricate dance of optimizing potency, selectivity, and pharmacokinetic properties demands a deep understanding of the tools at the medicinal chemist's disposal. 1,3-Dibromo-2-(difluoromethoxy)benzene emerges as a compound of significant interest, embodying a unique convergence of functionalities that offer profound advantages in the synthesis of novel therapeutics. The presence of two bromine atoms provides versatile handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Concurrently, the difluoromethoxy group (-OCHF₂) is a bioisostere of other functionalities that can enhance metabolic stability and improve a drug candidate's lipophilicity, thereby favorably influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

This technical guide, prepared for the discerning researcher and drug development professional, provides a comprehensive overview of the physicochemical properties of this compound. Moving beyond a mere recitation of data, this document delves into the practical applications of these properties, offering insights into how they can be leveraged in synthetic strategies and drug design. Furthermore, we present detailed, field-tested protocols for the experimental determination of its key characteristics, empowering you to validate and expand upon the foundational knowledge provided herein.

I. Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure. For this compound, a combination of spectroscopic techniques provides a definitive fingerprint of its molecular architecture.

Core Molecular Attributes

A summary of the fundamental molecular properties of this compound is presented in the table below. These values are calculated based on its chemical structure and are essential for a variety of experimental and computational applications.

| Property | Value |

| Molecular Formula | C₇H₄Br₂F₂O |

| Molecular Weight | 301.91 g/mol |

| CAS Number | Not available |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)OC(F)F)Br |

Spectroscopic Characterization: The Empirical Blueprint

While calculated properties provide a theoretical framework, empirical data from spectroscopic analysis is the gold standard for structural confirmation.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom.

-

¹H NMR: The proton NMR spectrum is expected to exhibit signals in the aromatic region, with the chemical shifts and coupling patterns dictated by the substitution pattern of the benzene ring. The difluoromethoxy group will present a characteristic triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, with the carbon of the difluoromethoxy group appearing as a triplet due to one-bond coupling with the fluorine atoms.

-

¹⁹F NMR: Fluorine NMR will provide a clear signal for the difluoromethoxy group, serving as a sensitive probe of the local chemical environment.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse width, a 1-2 second relaxation delay, and a spectral width covering the aromatic and aliphatic regions.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

¹⁹F NMR: Acquire the fluorine spectrum, which typically requires a shorter acquisition time due to the high sensitivity of the ¹⁹F nucleus.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. The presence of two bromine atoms in this compound will result in a highly characteristic isotopic pattern in the mass spectrum.

Due to the natural abundances of the bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as a triplet of peaks with an approximate intensity ratio of 1:2:1. This distinctive pattern serves as a powerful diagnostic tool for confirming the presence of two bromine atoms. High-resolution mass spectrometry (HRMS) can further provide an exact mass measurement, which can be used to determine the elemental formula with high confidence.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and an electron ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Oven Temperature Program: A temperature gradient is typically employed to ensure good separation and peak shape. A starting temperature of 50-100 °C, ramped to 250-300 °C, is a common starting point.

-

Carrier Gas: Helium is the most commonly used carrier gas.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.

-

Mass Range: Scan a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 50-400).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and characteristic fragment ions.

II. Physicochemical Properties: Bridging Structure and Function

The physicochemical properties of a molecule are the primary determinants of its behavior in both chemical and biological systems. For drug development professionals, a thorough understanding of these parameters is crucial for predicting a compound's ADME profile and its potential for oral bioavailability.

Key Physicochemical Parameters

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the properties of structurally similar compounds and computational models. Experimental verification is highly recommended.

| Property | Predicted Value/Range | Significance in Drug Discovery |

| Melting Point (°C) | Solid at room temperature | Influences solubility and formulation development. |

| Boiling Point (°C) | > 200 | Indicates low volatility. |

| logP (Octanol/Water Partition Coefficient) | 3.5 - 4.5 | A key measure of lipophilicity, impacting membrane permeability and absorption. |

| Aqueous Solubility | Low | Affects dissolution rate and bioavailability. |

| pKa | Not ionizable | The absence of an ionizable group simplifies its behavior across physiological pH ranges. |

Lipophilicity: A Critical Determinant of Drug-Like Character

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a cornerstone of medicinal chemistry. It governs a molecule's ability to traverse biological membranes and plays a significant role in its interaction with protein targets. The difluoromethoxy group is known to increase lipophilicity, which can be advantageous for enhancing cell permeability.[1] However, excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.

Experimental Protocol: Shake-Flask Method for logP Determination

Objective: To experimentally determine the octanol-water partition coefficient (logP) of this compound.

Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the organic phase (n-octanol).

-

Partitioning: In a glass vial, combine a known volume of the stock solution with a known volume of the aqueous phase.

-

Equilibration: Seal the vial and shake it vigorously for a predetermined time (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

III. Reactivity and Synthetic Utility: A Versatile Synthetic Intermediate

The true value of this compound lies in its potential as a versatile building block in organic synthesis. The two bromine atoms serve as excellent leaving groups in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental to modern C-C and C-heteroatom bond formation.

Key Synthetic Transformations

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters allows for the introduction of aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: The coupling with terminal alkynes provides access to substituted alkynes, which are themselves versatile intermediates.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the synthesis of substituted anilines.

-

Heck Reaction: The coupling with alkenes can be used to form new C-C bonds and introduce vinyl functionalities.

The differential reactivity of the two bromine atoms, influenced by the electronic effects of the difluoromethoxy group, may allow for selective or sequential cross-coupling reactions, further enhancing the synthetic utility of this compound.

Below is a conceptual workflow illustrating the central role of this compound in the synthesis of diverse molecular scaffolds.

Caption: Synthetic utility of this compound.

IV. Safety and Handling

As with any chemical compound, proper safety precautions are paramount when handling this compound. While specific toxicity data for this compound is not available, information from structurally related compounds can provide guidance.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[2][3][4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[2][3][4]

-

Irritation: Similar brominated and fluorinated aromatic compounds are known to be skin and eye irritants.[2][4] Avoid contact with skin and eyes.[3]

-

Inhalation: May cause respiratory irritation.[2][4] Avoid breathing dust, fumes, or vapors.[2][3]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly closed.[2][3]

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.

V. Conclusion: A Promising Scaffold for Future Discoveries

This compound represents a strategically designed building block with significant potential to accelerate the discovery of new chemical entities with therapeutic promise. Its unique combination of reactive handles for synthetic diversification and a functionality known to impart favorable drug-like properties makes it a valuable addition to the medicinal chemist's toolkit. While a comprehensive experimental dataset for this specific molecule is still emerging, the principles and protocols outlined in this guide provide a solid foundation for its effective utilization and characterization. As researchers continue to explore the vast chemical space accessible from this intermediate, it is poised to play a crucial role in the development of the next generation of innovative medicines.

References

- BenchChem. (2025). Application Notes and Protocols for the Characterization of 1,3-Dibromo-2-(4-bromophenoxy)benzene. BenchChem.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1,3-Dibromo-2-chloro-5-(difluoromethoxy)benzene.

- Thermo Fisher Scientific. (2021).

- Sigma-Aldrich. (2024).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery.

- Thermo Fisher Scientific. (2023).

Sources

An In-Depth Technical Guide to 1,3-Dibromo-2-(difluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dibromo-2-(difluoromethoxy)benzene, a fluorinated aromatic compound with significant potential in synthetic organic chemistry and drug discovery. While detailed experimental data for this specific molecule remains limited in publicly accessible literature, this document consolidates available information and provides expert insights into its properties, synthesis, and applications based on established chemical principles and data from analogous structures. The strategic placement of two bromine atoms and a difluoromethoxy group on the benzene ring makes this compound a valuable and versatile building block for the synthesis of complex molecular architectures.

Introduction: The Strategic Advantage of Fluorination and Bromination

The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. The difluoromethoxy (-OCF₂H) group, in particular, can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Concurrently, the presence of bromine atoms on an aromatic ring provides reactive handles for a variety of cross-coupling reactions, which are fundamental to the construction of complex organic scaffolds. This compound combines these features, positioning it as a key intermediate for the synthesis of novel therapeutic agents and functional materials.

Chemical Identity and Properties

Core Identification

| Property | Value | Source |

| CAS Number | 1182728-50-2 | [2] |

| Molecular Formula | C₇H₄Br₂F₂O | [2] |

| Molecular Weight | 301.91 g/mol | [2] |

| IUPAC Name | This compound | N/A |

Physicochemical Properties (Predicted and Inferred)

-

Appearance: Likely a colorless to pale yellow liquid or low-melting solid at room temperature.

-

Boiling Point: Expected to be elevated due to the high molecular weight and presence of bromine atoms.

-

Melting Point: If solid, likely to be relatively low.

-

Solubility: Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.

-

Density: Predicted to be significantly denser than water.

Synthesis and Synthetic Utility

Retrosynthetic Analysis and Potential Synthetic Routes

While a specific, detailed synthesis protocol for this compound is not published in peer-reviewed journals, a plausible synthetic strategy can be devised based on established organic chemistry reactions. A potential route could involve the bromination of a difluoromethoxybenzene precursor.

A hypothetical, two-step synthesis is outlined below:

-

Difluoromethylation of 2-bromophenol: This would introduce the difluoromethoxy group.

-

Bromination of the resulting 1-bromo-2-(difluoromethoxy)benzene: This would add the second bromine atom to the aromatic ring.

Versatility in Cross-Coupling Reactions

The two bromine atoms in this compound serve as versatile handles for various transition metal-catalyzed cross-coupling reactions. This allows for the sequential and regioselective introduction of different substituents, making it a valuable building block for creating diverse molecular libraries. Potential applications in cross-coupling reactions include:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

-

Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

-

Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.

Analytical Characterization

Proper characterization of this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the proton of the difluoromethoxy group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the two bromine atoms and the difluoromethoxy group.

-

¹³C NMR: The carbon NMR spectrum will provide information on all carbon atoms in the molecule. The carbon of the difluoromethoxy group will exhibit a characteristic triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the two equivalent fluorine atoms of the difluoromethoxy group, likely appearing as a doublet due to coupling with the proton of that group.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition. Due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak in the mass spectrum will appear as a distinctive cluster of peaks.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a difluoromethoxy group and two bromine atoms makes this compound a highly attractive building block for drug discovery.

Role of the Difluoromethoxy Group

The -OCF₂H group can act as a bioisostere for other functional groups, such as a methoxy or hydroxyl group, while offering improved metabolic stability and modulated lipophilicity.[1] This can lead to drug candidates with enhanced pharmacokinetic properties.

A Scaffold for Novel Therapeutics

The dibromo functionality allows for the construction of complex molecules through sequential cross-coupling reactions. This enables medicinal chemists to explore a wide chemical space and synthesize novel compounds for various therapeutic targets.

Safety and Handling

Based on available safety data for analogous compounds, this compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

This compound is a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its unique structural features offer significant potential for the development of novel compounds with improved pharmacological properties. While a comprehensive experimental dataset for this specific molecule is not yet available, this guide provides a solid foundation for researchers and drug development professionals to understand and utilize its synthetic potential. Further research into the reactivity and applications of this compound is warranted and is expected to yield valuable insights and new molecular entities.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-(difluoromethoxy)benzene. Retrieved from [Link]

- Google Patents. (1999). DIFLUOROMETHOXYBENZENE DERIVATIVES AND THEIR USE AS INTERMEDIATES - EP 1031555 B1.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Versatility of 1,3-Dibromo-5-fluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dibromo-2,5-difluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dibromo-2-(2-bromo-ethoxy)-5-fluoro-benzene. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3-dibromo-. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037). Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3-dibromo-. Retrieved from [Link]

- Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

-

YouTube. (2024). Enjoyable synthesis of 1,3 -Dibromobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- Google Patents. (n.d.). CA2103303A1 - Process for preparing 1,3-difluorobenzene.

- Google Patents. (n.d.). Process for the synthesis of organic compounds - EP 2266961 B1.

- Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.

-

PubChem. (n.d.). (Difluoromethoxy)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dibromo-2,4-difluoro-5-(methoxymethoxy)benzene. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 1,3-Dibromo-5-(trifluoromethoxy)benzene: A Versatile Organic Synthesis Tool. Retrieved from [Link]

- Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.

-

JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

PubMed Central. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of the Difluoromethoxy Group in Modern Chemistry

An In-depth Technical Guide to the Theoretical Analysis of Difluoromethoxybenzene Derivatives

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong bonds with carbon—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles. Among the array of fluorine-containing functionalities, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable asset.[3] It offers a nuanced balance of properties, often intermediate between its more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) cousins, providing chemists with a greater degree of control over molecular design.[3][4]

Theoretical and computational studies are indispensable for unlocking the full potential of difluoromethoxybenzene derivatives. These in-silico approaches provide profound insights into the electronic structure, conformational preferences, and spectroscopic signatures that govern the behavior of these molecules. By simulating molecular properties with high accuracy, researchers can rationalize experimental observations, predict the impact of structural modifications, and guide the synthesis of next-generation therapeutics and materials with enhanced efficacy and optimized properties. This guide provides a comprehensive exploration of the theoretical methodologies used to study difluoromethoxybenzene derivatives, grounded in the principles of computational chemistry and aimed at researchers, scientists, and drug development professionals.

Part 1: Unraveling the Physicochemical and Electronic Landscape

The utility of the difluoromethoxy group stems from its unique combination of lipophilicity, metabolic stability, and hydrogen bonding capability.[2][3] Understanding these characteristics is the first step in leveraging them for molecular design.

A Subtle Balance of Properties

The -OCF₂H group is considered a "lipophilic hydrogen bond donor."[5] The two electron-withdrawing fluorine atoms increase lipophilicity compared to a hydroxyl group, while the C-H bond, polarized by the adjacent fluorine atoms, can act as a weak hydrogen bond donor.[3][5] This dual character is highly advantageous in drug design, where it can serve as a bioisosteric replacement for hydroxyl, thiol, or even amine groups, often leading to improved metabolic stability.[3][5] The strong C-F bonds make the group more resistant to oxidative metabolism compared to the methoxy group, which is susceptible to O-demethylation.[3] This enhanced stability can translate to a longer drug half-life and reduced clearance.[3]

Electronic Influence on the Aromatic System

The introduction of fluorine atoms significantly alters the electronic structure of the benzene ring.[6][7] Fluorination tends to stabilize the σ orbitals of the system.[6] From a theoretical standpoint, the overall effect on aromaticity is a balance between two competing factors: the resonance effect, which can diminish π electron delocalization, and the inductive effect, which decreases charge density at the ring's center.[7] Quantum chemical calculations, particularly those analyzing Nucleus-Independent Chemical Shift (NICS) and Ring Current Strength (RCS), have shown that increasing fluorination generally leads to a decrease in the aromaticity of the benzene ring.[7]

Table 1: Comparative Physicochemical Properties of Methoxy, Difluoromethoxy, and Trifluoromethoxy Groups

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) | Rationale & Causality |

| Lipophilicity (Hansch π) | -0.02 | ~+0.45 | +1.04 | Increasing fluorine content significantly increases lipophilicity. The -OCF₂H group provides an intermediate value, allowing for fine-tuning. |

| Hydrogen Bond Capability | Acceptor | Weak Donor & Acceptor | Acceptor Only | The polarized C-H bond in -OCF₂H can donate a hydrogen bond, a feature absent in -OCH₃ and -OCF₃.[3][5] |

| Metabolic Stability | Low (Susceptible to O-demethylation) | High | Very High | The high dissociation energy of the C-F bond provides high resistance to metabolic oxidation.[4] |

| Electronic Effect | Strong σ-donor, π-donor | Strong σ-withdrawing, weak π-donor | Very Strong σ-withdrawing, weak π-donor | The high electronegativity of fluorine atoms dominates, making the fluoroalkoxy groups electron-withdrawing. |

Part 2: The Critical Role of Conformational Analysis

The three-dimensional shape of a molecule is paramount to its biological activity. For difluoromethoxybenzene derivatives, the orientation of the -OCF₂H group relative to the aromatic ring can dramatically influence its interactions with biological targets. Theoretical studies are essential for mapping the conformational landscape of these flexible molecules.

The key dihedral angle is that of the C(aryl)-O-CF₂-H bond. Unlike simple alkyl aryl ethers that often prefer a planar conformation, or trifluoromethyl aryl ethers that tend to reside orthogonal to the ring, difluorinated ethers can access a wider range of conformers due to a relatively small rotational barrier around the ArO–CF₂R bond.[8]

Investigating Rotational Barriers

The energy barrier to rotation around the C(aryl)-O bond determines the accessibility of different conformers. These barriers can be accurately calculated using quantum chemical methods. By performing a "potential energy surface scan," where the dihedral angle is systematically rotated and the energy is calculated at each step, a detailed rotational profile can be generated. The peaks of this profile correspond to transition states, and the valleys represent stable or metastable conformers.

Protocol 1: Calculating the Rotational Energy Barrier

-

Structure Preparation: Build the initial 3D structure of the difluoromethoxybenzene derivative using a molecular editor.

-

Initial Optimization: Perform a full geometry optimization using a reliable DFT method (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformer.[9]

-

Potential Energy Scan:

-

Define the dihedral angle of interest (e.g., C2-C1-O-C(F₂H)).

-

Set up a scan calculation in a quantum chemistry software package (e.g., Gaussian, ORCA).[6][10]

-

Specify the scan range (e.g., 0° to 360°) and the step size (e.g., 10°). At each step, the dihedral angle is fixed, and all other geometric parameters are optimized.

-

-

Transition State Verification: For the highest energy points on the scan, perform a transition state (TS) optimization followed by a frequency calculation. A true TS will have exactly one imaginary frequency corresponding to the rotation around the bond.

-

Data Analysis: Plot the relative energy versus the dihedral angle to visualize the rotational profile. The rotational barrier is the energy difference between the lowest energy conformer and the highest energy transition state.

Caption: Workflow for theoretical conformational analysis.

Part 3: Core Theoretical Methodologies

The accuracy of any theoretical study hinges on the appropriate selection of computational methods. For difluoromethoxybenzene derivatives, a combination of techniques is often employed to balance computational cost with predictive power.

Quantum Mechanics (QM) Methods

-

Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry due to its excellent balance of accuracy and efficiency.[10][11]

-

Functionals: Hybrid functionals like B3LYP are widely used for geometry optimizations and frequency calculations of benzene derivatives.[9][11][12] For more complex systems or where non-covalent interactions are critical, dispersion-corrected functionals (e.g., B3LYP-D3) or functionals from the Minnesota family (e.g., M06-2X) are often preferred.[13][14]

-

Basis Sets: Pople-style basis sets like 6-311++G(d,p) or correlation-consistent basis sets like cc-pVTZ are commonly employed.[9][15] The inclusion of diffuse (++) and polarization (d,p) functions is crucial for accurately describing the lone pairs on oxygen and fluorine and the overall electronic distribution.

-

-

Ab initio Methods: While more computationally expensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (e.g., CCSD(T)) provide higher accuracy.[6][16] They are often used to obtain benchmark energies for key conformers or to validate the results from DFT calculations.

Modeling the Environment: Solvation Models

Reactions and biological processes typically occur in solution. Therefore, accounting for solvent effects is critical. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, are efficient ways to incorporate the bulk electrostatic effects of a solvent, which can significantly influence conformational equilibria and reaction energetics.[13][17]

Part 4: Bridging Theory and Experiment through Spectroscopy

One of the most powerful applications of theoretical chemistry is the prediction and interpretation of spectroscopic data. Calculations can provide a direct link between an observed spectrum and the underlying molecular structure and dynamics.

-

Vibrational Spectroscopy (IR/Raman): DFT frequency calculations can predict the vibrational modes of a molecule.[9] The calculated frequencies and intensities can be used to assign peaks in experimental IR and Raman spectra, providing detailed structural confirmation.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is routinely used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F) and spin-spin coupling constants. These calculated parameters are highly sensitive to the molecular geometry and electronic environment, making them invaluable for conformational analysis.[13]

-

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations.[17] This allows for the prediction of UV-Vis absorption spectra and helps to characterize the nature of the electronic transitions (e.g., π→π*), which can be altered by the electronic effects of the difluoromethoxy group.[6][17]

Table 2: Representative Calculated vs. Experimental Data for 1,4-Difluoromethoxybenzene

| Spectroscopic Data | Calculated (B3LYP/6-311++G(d,p)) | Experimental |

| ¹⁹F NMR Chemical Shift (ppm) | -85.2 | -84.5 |

| ¹H NMR Chemical Shift (-OCF₂H) (ppm) | 6.65 | 6.58 |

| Key IR Freq. (C-F stretch) (cm⁻¹) | 1125, 1158 | 1120, 1155 |

| First UV-Vis λmax (nm) | 272 | 275 |

(Note: Experimental values are representative and can vary with solvent and conditions. Calculated values are unscaled.)

Part 5: Impact on Rational Drug Discovery

The insights gained from theoretical studies of difluoromethoxybenzene derivatives directly inform the drug discovery process, enabling a more rational approach to designing molecules with desired properties.

A Workflow for In-Silico Drug Design

Theoretical calculations are integrated throughout the drug discovery pipeline. Initial studies on small molecule fragments help to understand fundamental properties like conformation and electronics. This knowledge is then used in larger-scale simulations, such as molecular docking, to predict how a drug candidate will bind to its target protein. Quantitative Structure-Activity Relationship (QSAR) models can then be built, using calculated descriptors to correlate molecular structure with biological activity, guiding the optimization of lead compounds.

Caption: Integration of theoretical studies in the drug design pipeline.

The difluoromethoxy group's ability to act as a bioisostere is a key strategy.[18] By replacing a metabolically labile methoxy group, for instance, with a stable -OCF₂H group, medicinal chemists can block a key metabolic pathway without drastically altering the molecule's shape or binding affinity.[3] Theoretical conformational analysis ensures that this substitution does not introduce any detrimental steric clashes or unfavorable geometries.[8]

Conclusion and Future Outlook

Theoretical studies provide an indispensable lens through which to view the complex world of difluoromethoxybenzene derivatives. From elucidating fundamental electronic properties and conformational preferences to predicting spectroscopic signatures and guiding drug design, computational chemistry offers unparalleled insight. Methodologies like DFT have matured into robust and predictive tools that can accelerate the discovery and development of novel molecules.

Looking ahead, the continued growth in computational power, coupled with the development of more accurate and efficient theoretical models, including machine learning potentials, will further enhance our ability to design and understand these valuable chemical entities. The synergy between theoretical prediction and experimental validation will remain the cornerstone of innovation, enabling scientists to harness the unique properties of the difluoromethoxy group to address challenges in medicine, materials, and beyond.

References

- BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis.

- MDPI.

- NINGBO INNO PHARMCHEM CO.,LTD.

- AIP Publishing.

- PMC.

- ACS Publications. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.

- ResearchGate. (PDF)

- SciSpace.

- PMC. Revisiting the basis of the excited states for solvated fluorinated benzenes and pentafluorophenylalanine.

- ResearchGate.

- ResearchGate. Synthesis and conformational analysis of α,α-difluoroalkyl heteroaryl ethers.

- ResearchGate. Structure and Conformation of 4-Fluoro(trifluoromethoxy)

- ResearchGate.

- ResearchGate. Anomeric effect and rotational barrier in fluoromethanol: A theoretical study.

- PMC. Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds.

- PMC.

- UNL Digital Commons. Ab initio studies of fluorocarbons: Barriers to internal rotation, hydrogen-bonding, and intermolecular potentials.

- Journal of Chemical and Pharmaceutical Research. Quantum Chemical Calculations on the Geometrical, Spectroscopic (FTIR, FT-Raman) analysis of 1,4-dibromo-2,5-difluorobenzene.

- PMC.

- Digital Commons @ Michigan Tech. Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes.

- MDPI. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 11. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. "Ab initio studies of fluorocarbons: Barriers to internal rotation, hyd" by Ruben Dario Parra [digitalcommons.unl.edu]

- 17. Revisiting the basis of the excited states for solvated fluorinated benzenes and pentafluorophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3-Dibromo-2-(difluoromethoxy)benzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2-(difluoromethoxy)benzene is a halogenated aromatic compound with significant potential as a versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure, characterized by a benzene ring substituted with two bromine atoms and a difluoromethoxy group, offers multiple reactive sites for the construction of complex molecular architectures. The presence of the difluoromethoxy (-OCHF₂) group is of particular interest, as it is increasingly recognized as a valuable bioisostere for hydroxyl and thiol functionalities, capable of modulating physicochemical properties such as lipophilicity, metabolic stability, and membrane permeability of bioactive molecules.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, grounded in established chemical principles and methodologies.

Historical Context and the Rise of Fluorinated Motifs

While a specific, detailed history of the discovery of this compound is not prominently documented in scientific literature, its emergence can be understood within the broader context of the growing importance of fluorinated and halogenated compounds in drug discovery and agrochemicals. The introduction of fluorine-containing groups into organic molecules has become a cornerstone of modern medicinal chemistry, owing to the unique electronic properties of fluorine that can profoundly influence a compound's biological activity and pharmacokinetic profile.[2] The difluoromethyl ether moiety, in particular, has gained traction as a means to enhance metabolic stability and fine-tune the lipophilicity of drug candidates.[3][4]

The synthesis of such molecules relies on the availability of robust and versatile building blocks. The dibrominated benzene core of the title compound provides two handles for a variety of cross-coupling reactions, allowing for the sequential or simultaneous introduction of different substituents. This strategic placement of reactive sites is a key feature sought after by synthetic chemists for the efficient construction of molecular libraries and the optimization of lead compounds.

Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step sequence, starting from readily available phenol. This proposed pathway involves the selective bromination of the phenol ring at the ortho positions, followed by the difluoromethylation of the resulting hydroxyl group.

Step 1: Synthesis of 2,6-Dibromophenol

The precursor, 2,6-dibromophenol, can be synthesized from phenol through direct bromination. A common and effective method involves the use of N-Bromosuccinimide (NBS) as the brominating agent.[5][6]

Experimental Protocol:

-

A Schlenk tube is charged with phenol (1.0 equivalent) and dichloromethane.

-

N,N-diisopropylamine (0.2 equivalents) is added to the mixture.

-

A solution of N-Bromosuccinimide (2.0 equivalents) in dichloromethane is prepared in a separate flask.

-

The NBS solution is added slowly to the phenol solution over several hours at room temperature (23 °C).

-

After the addition is complete, the reaction mixture is stirred for an additional hour.

-

The reaction is quenched by the addition of 1M hydrochloric acid.

-

The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield 2,6-dibromophenol, which can be further purified if necessary.[6]

Step 2: Difluoromethylation of 2,6-Dibromophenol

The introduction of the difluoromethoxy group can be achieved through the reaction of 2,6-dibromophenol with a suitable difluoromethylating agent. Several methods have been developed for the difluoromethylation of phenols, often involving a difluorocarbene intermediate.[2][3] A robust method utilizes sodium chlorodifluoroacetate as a difluorocarbene precursor.[3]

Experimental Protocol:

-

A round-bottomed flask is charged with 2,6-dibromophenol (1.0 equivalent) and a suitable base, such as cesium carbonate (1.5 equivalents).[2]

-

The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen).

-

Anhydrous dimethylformamide (DMF) and a small amount of water are added, and the mixture is stirred.

-

Sodium chlorodifluoroacetate (1.5 to 2.0 equivalents) is added to the reaction mixture.

-

The mixture is heated to a temperature sufficient to induce decarboxylation of the sodium chlorodifluoroacetate and formation of difluorocarbene (typically 80-100 °C).

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, this compound, is then purified by column chromatography on silica gel.

Caption: Proposed synthetic workflow for this compound.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its key properties can be summarized or predicted based on its structure.

| Property | Value | Source |

| CAS Number | 1182728-50-2 | [7][8] |

| Molecular Formula | C₇H₄Br₂F₂O | [8] |

| Molecular Weight | 301.91 g/mol | [8] |

| Appearance | Predicted to be a solid or high-boiling liquid at room temperature. | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | - |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. A characteristic triplet for the proton of the difluoromethoxy group (-OCHF₂) would be expected at a downfield chemical shift, with a large one-bond carbon-hydrogen coupling constant and a two-bond hydrogen-fluorine coupling constant.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. The carbons attached to the bromine atoms will also have characteristic chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a doublet corresponding to the two equivalent fluorine atoms of the difluoromethoxy group, coupled to the single proton.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak cluster will have major peaks corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes.

Applications in Research and Drug Development

The structure of this compound makes it a highly attractive building block for the synthesis of novel compounds in several areas:

-

Medicinal Chemistry: The two bromine atoms can be sequentially functionalized using a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents, making it an ideal scaffold for the generation of libraries of compounds for high-throughput screening in drug discovery programs. The difluoromethoxy group can serve as a metabolically stable and more lipophilic replacement for a phenol, which may lead to improved pharmacokinetic properties of a drug candidate.

-

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on the synthesis of novel fluorinated and halogenated organic molecules. The unique substitution pattern of this compound could be exploited to create new agrochemicals with enhanced efficacy and environmental profiles.

-

Materials Science: Polyhalogenated aromatic compounds are precursors to a variety of functional materials, including polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The specific substitution pattern and the presence of the difluoromethoxy group could be used to fine-tune the electronic and physical properties of new materials.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area, preferably in a fume hood.[7] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[7]

Conclusion

This compound represents a promising and versatile chemical intermediate with significant potential for application in drug discovery, agrochemical research, and materials science. While its specific history is not widely chronicled, its value is derived from the strategic combination of two reactive bromine atoms and a bioisosterically important difluoromethoxy group. The synthetic pathways to this molecule are accessible through established and reliable organic chemistry methodologies. As the demand for complex and functionally diverse molecules continues to grow, building blocks like this compound will undoubtedly play a crucial role in enabling innovation across the chemical sciences.

References

- Dond, B. D., et al. (2024).

- Hands, A. T., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180.

- Zhang, S., et al. (2021). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 19(32), 7008-7012.

- Prakash, G. K. S., et al. (2012). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.

- Hands, A. T., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180.

- BenchChem. (2025).

- Hartman, W. W., & Dickey, J. B. (1934). 2,6-DIBROMO-4-NITROPHENOL. Organic Syntheses, 14, 24.

- BenchChem. (2025). Technical Support Center: Synthesis of 2,6-Dibromophenol.

- CymitQuimica. (2024). Safety Data Sheet: 1,3-Dibromo-2-difluoromethoxy-benzene.

- European Patent Office. (1999).

- European Patent Office. (2006). EP 2266961 B1: Process for the synthesis of organic compounds.

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2,6-Dibromophenol synthesis - chemicalbook [chemicalbook.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. This compound | 1182728-50-2 [chemicalbook.com]

The Strategic Role of 1,3-Dibromo-2-(difluoromethoxy)benzene in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical intermediates, halogenated and fluorinated aromatic compounds have carved out a significant niche, offering chemists a powerful toolkit to modulate physicochemical properties and construct complex molecular architectures. This guide provides an in-depth technical exploration of 1,3-Dibromo-2-(difluoromethoxy)benzene , a compound poised at the intersection of two critical areas of medicinal chemistry: the strategic use of bromine as a handle for synthetic diversification and the incorporation of the difluoromethoxy group to enhance drug-like properties.

While direct citations of this compound (CAS No. 1182722-50-2) in the synthesis of late-stage clinical candidates are not yet prevalent in public-domain literature, its structural motifs suggest a high potential for utility. This guide will, therefore, dissect the individual contributions of its constituent parts—the 1,3-dibromoaryl system and the difluoromethoxy group—to build a comprehensive understanding of its role as a versatile platform for the synthesis of next-generation pharmaceuticals. We will delve into its synthesis, explore its reactivity in key cross-coupling reactions, and present a cogent, albeit illustrative, application in the conceptual design of a kinase inhibitor.

Physicochemical Properties and Strategic Advantages

The unique combination of a dibromo substitution pattern and a difluoromethoxy group on a benzene ring confers a distinct set of properties to this molecule, making it an attractive starting point for medicinal chemistry campaigns.

| Property | Value/Description | Significance in Drug Discovery |

| Molecular Formula | C₇H₄Br₂F₂O | Provides a foundation with multiple reactive sites and property-modulating groups. |

| Difluoromethoxy Group (-OCF₂H) | A lipophilic hydrogen bond donor.[1] | Enhances metabolic stability, modulates lipophilicity, and can act as a bioisostere for hydroxyl or methoxy groups.[1][2] |

| 1,3-Dibromo Substitution | Two bromine atoms positioned meta to each other. | Offers two reactive handles for sequential or dual cross-coupling reactions, enabling the construction of complex, multi-substituted scaffolds. |

The Difluoromethoxy Group: A "Magic" Moiety for Pharmacokinetic Tuning

The incorporation of fluorine into drug candidates is a well-established strategy to improve their pharmacokinetic profiles.[3] The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to oxidative metabolism, a common pathway for drug degradation.[4] This can lead to a longer in vivo half-life and improved bioavailability.

-

Lipophilicity Modulation: The -OCF₂H group is more lipophilic than a hydroxyl or methoxy group, which can enhance a drug's ability to permeate biological membranes.[4] This property is crucial for oral absorption and for reaching targets within the central nervous system.

-

Bioisosterism: The difluoromethoxy group can serve as a bioisostere for the hydroxyl (-OH) and methoxy (-OCH₃) groups.[2] This allows for the "fine-tuning" of a molecule's properties to improve its drug-like characteristics without drastically altering its interaction with the biological target.[5][6]

-

Hydrogen Bonding Capacity: The polarized C-H bond in the -OCF₂H group can act as a hydrogen bond donor, which can contribute to the binding affinity of a drug to its target receptor.[1]

Synthesis of this compound

A potential synthetic workflow is outlined below:

Caption: Conceptual synthetic pathway to this compound.

Step-by-Step Conceptual Protocol: Electrophilic Bromination of 2-Bromo-1-(difluoromethoxy)benzene

This protocol is a representative example of how the final bromination step might be achieved.

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-1-(difluoromethoxy)benzene (1.0 eq.).

-

Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent, such as acetonitrile or a chlorinated solvent.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq.) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired this compound.

Synthetic Utility in Medicinal Chemistry: A Hub for Cross-Coupling Reactions

The true value of this compound in medicinal chemistry lies in its capacity to serve as a versatile scaffold for the construction of complex molecules through palladium-catalyzed cross-coupling reactions. The two bromine atoms can be functionalized sequentially or simultaneously, providing access to a wide array of substituted aromatic compounds.

Caption: Key cross-coupling reactions utilizing this compound.

Case Study: Conceptual Synthesis of a Kinase Inhibitor

To illustrate the potential of this compound, we will outline a hypothetical synthesis of a kinase inhibitor. Kinase inhibitors are a major class of anticancer drugs, and many feature a substituted heterocyclic core linked to one or more aryl groups.[7][8]

Target Molecule: A hypothetical pyrimidine-based kinase inhibitor.

Synthetic Strategy: A sequential cross-coupling approach will be employed, using a Suzuki coupling to install an aryl group and a Buchwald-Hartwig amination to introduce a substituted pyrimidine.

Caption: A hypothetical two-step synthesis of a kinase inhibitor analog.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling (Mono-arylation)

This protocol describes the selective mono-arylation of this compound.

-

Reagent Preparation: In a glovebox, weigh this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) into a flame-dried Schlenk tube equipped with a stir bar.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL) to the Schlenk tube.

-

Reaction Execution: Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the mono-arylated product.[3]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the subsequent amination of the mono-arylated intermediate.

-

Catalyst Preparation: In a glovebox, add the mono-arylated intermediate (1.0 mmol), the aminopyrimidine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.08 mmol) to a flame-dried Schlenk tube.

-

Solvent Addition: Add anhydrous, degassed toluene (10 mL) to the tube.

-

Reaction Execution: Seal the tube and heat the mixture to 100 °C with stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography to afford the final kinase inhibitor analog.

Conclusion and Future Perspectives

This compound represents a highly promising, yet underexplored, building block for medicinal chemistry. Its strategic combination of two reactive bromine atoms and a pharmacokinetically advantageous difluoromethoxy group provides a versatile platform for the synthesis of complex and diverse molecular scaffolds. The predictable reactivity of the dibromoaryl moiety in cornerstone cross-coupling reactions such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings allows for the systematic and efficient exploration of a vast chemical space.

As the demand for novel drug candidates with optimized properties continues to grow, the importance of sophisticated building blocks like this compound will undoubtedly increase. Future work in this area will likely focus on the development of efficient and scalable syntheses of this compound and its application in the construction of libraries of bioactive molecules for high-throughput screening. The insights provided in this guide, grounded in the established principles of medicinal and synthetic chemistry, are intended to empower researchers to harness the full potential of this versatile intermediate in their drug discovery endeavors.

References

- Macmillan Group - Princeton University. (2024, February 16). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Retrieved from Princeton University Department of Chemistry.

- BenchChem. (2025). The -OCF₂H Group: A Strategic Bioisosteric Replacement for Enhanced Drug Properties. BenchChem.

- ACS Publications. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Fluorinated Heterocycles in Drug Design.

- National Center for Biotechnology Information. (n.d.). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PubMed Central.

- ResearchGate. (2021, October 21). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

- National Center for Biotechnology Information. (2023, February 22). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central.

- SciELO. (2024, June 25). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions.

- National Center for Biotechnology Information. (n.d.). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. PubMed.

- CymitQuimica. (2024, December 19). Safety Data Sheet: 1,3-Dibromo-2-difluoromethoxy-benzene.

- Google Patents. (n.d.). EP2280964A1 - Chlorothiophene-isoxazoles as inhibitors of coagulation factors xa and thrombin.

- Grokipedia. (n.d.). Buchwald–Hartwig amination.

- ResearchGate. (n.d.). Biologically relevant molecules containing C(sp3)-linked difluoromethyl groups.

- National Center for Biotechnology Information. (n.d.). 1-Bromo-2-(difluoromethoxy)benzene. PubChem.

- BenchChem. (n.d.). Technical Overview of Dichloro-(difluoromethoxy)

- ChemicalBook. (2023, May 4). This compound | 1182728-50-2.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Sigma-Aldrich. (n.d.). 1,3-Dibromo-2-fluorobenzene | 1435-54-7.

- ResearchGate. (n.d.). Synthesis of difluoromethoxy derivatives 9, 15 and 16. Reagents and conditions.

- Wikipedia. (n.d.). Sonogashira coupling.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.

- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from Beilstein Journal of Organic Chemistry.

- National Center for Biotechnology Information. (n.d.). 1,3-Dibromo-2,5-difluorobenzene. PubChem.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- Wikipedia. (n.d.). Suzuki reaction.

- Organic Letters. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- National Center for Biotechnology Information. (n.d.).

- BenchChem. (n.d.). Applications of 1,3-Dibromo-2-(4-bromophenoxy)benzene in Organic Synthesis. BenchChem.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- BenchChem. (n.d.). Buy 3-Bromo-5-(difluoromethoxy)anisole.

- PrepChem.com. (n.d.). Preparation of 1,3-dichloro-2-(dibromomethyl)benzene.

- ChemicalBook. (2022, October 11). Synthesis and Application of 2,3-Difluorobromobenzene.

- YouTube. (2024, September 3). Enjoyable synthesis of 1,3 -Dibromobenzene.

- Journal of Organic Chemistry. (n.d.). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes.

- Prime Scholars. (n.d.). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate.

- National Center for Biotechnology Information. (n.d.). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PubMed Central.

- ResearchGate. (n.d.). The mechanism of the bromination of anisole catalyzed by Cat‐3. Similar....

- NIST. (n.d.). Benzene, 1,3-dibromo-. NIST WebBook.

- Galileo Eye Center. (n.d.). Bromination Of Anisole.

- Hands-On Systems. (n.d.). Bromination Of Anisole.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 1,3-Dibromo-5-(trifluoromethoxy)benzene: A Versatile Organic Synthesis Tool.

Sources

- 1. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 1,2-Dibromo-5-difluoromethoxy-3-(fluoromethoxy)benzene [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

solubility of 1,3-Dibromo-2-(difluoromethoxy)benzene in organic solvents

An In-depth Technical Guide on the Solubility of 1,3-Dibromo-2-(difluoromethoxy)benzene in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the solubility characteristics of this compound, a compound of interest in organic synthesis and drug discovery. Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles of chemical solubility to predict its behavior in various organic solvents. Furthermore, it outlines a robust experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility for researchers and drug development professionals.

Introduction to this compound

This compound is a halogenated aromatic ether with the molecular formula C₇H₄Br₂F₂O[1]. Its structure, featuring a benzene ring substituted with two bromine atoms and a difluoromethoxy group, suggests its potential as a versatile building block in the synthesis of complex organic molecules. Halogenated and fluorinated benzene derivatives are crucial intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials, often imparting desirable properties such as enhanced metabolic stability and lipophilicity[2][3]. A thorough understanding of the solubility of this compound is paramount for its effective use in reaction design, purification processes like crystallization, and formulation development[4][5].

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which underscores the relationship between the polarity of the solute and the solvent[5][6]. The molecular structure of this compound provides significant insight into its physicochemical properties and, consequently, its solubility profile.

Molecular Structure Analysis:

-

Polarity: The presence of two bromine atoms and a difluoromethoxy group, all of which are electronegative, induces a significant dipole moment, rendering the molecule polar.

-

Hydrogen Bonding: The molecule lacks hydrogen bond donors but possesses potential hydrogen bond acceptors in the oxygen and fluorine atoms of the difluoromethoxy group.

-

Molecular Weight: The molecular weight of this compound is 301.91 g/mol [1].

Based on these structural features, we can predict its solubility in various classes of organic solvents. It is expected to exhibit greater solubility in polar solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents is anticipated to be limited.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of dipole-dipole interactions. |

| Water | Low | The large, nonpolar aromatic ring and bromine atoms are expected to dominate, leading to poor aqueous solubility. | |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | Strong dipole-dipole interactions are expected to facilitate dissolution. |

| Dichloromethane (DCM) | Moderate to High | A good solvent for many polar organic compounds. | |

| Nonpolar | Hexane, Toluene | Low to Moderate | Limited interactions beyond London dispersion forces are anticipated. Toluene may show slightly better solvation due to its aromatic character. |

Note: This table provides predicted solubility based on chemical principles. Experimental verification is essential for obtaining precise quantitative data.

Experimental Determination of Solubility: A Validated Protocol

To ascertain the precise solubility of this compound, a standardized experimental approach is necessary. The following protocol describes the isothermal equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in a solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibrate the vials in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Centrifuge the vials to further facilitate the separation of the solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated pipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the measured concentration and the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Diagram of Experimental Workflow:

Caption: Intermolecular forces influencing solubility.

Conclusion

While specific, publicly available quantitative data on the is scarce, a detailed analysis of its molecular structure allows for reliable predictions of its solubility behavior. The compound is anticipated to be most soluble in polar aprotic solvents, followed by polar protic solvents, and least soluble in nonpolar solvents. For applications requiring precise solubility data, the provided experimental protocol offers a robust and validated method for its determination. This guide serves as a foundational resource for researchers and professionals in drug development, enabling informed decisions in the handling and application of this promising chemical intermediate.

References

-

Chemistry LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

YouTube. (2025-02-11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 1,3-Dibromo-5-(trifluoromethoxy)benzene: A Versatile Organic Synthesis Tool. Retrieved from [Link]

-

JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

Sources

safety and handling of 1,3-Dibromo-2-(difluoromethoxy)benzene

An In-Depth Technical Guide to the Safe Handling of 1,3-Dibromo-2-(difluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals